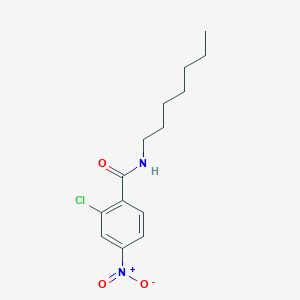

2-chloro-N-heptyl-4-nitrobenzamide

Descripción

BenchChem offers high-quality 2-chloro-N-heptyl-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-heptyl-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C14H19ClN2O3 |

|---|---|

Peso molecular |

298.76g/mol |

Nombre IUPAC |

2-chloro-N-heptyl-4-nitrobenzamide |

InChI |

InChI=1S/C14H19ClN2O3/c1-2-3-4-5-6-9-16-14(18)12-8-7-11(17(19)20)10-13(12)15/h7-8,10H,2-6,9H2,1H3,(H,16,18) |

Clave InChI |

WVYHBDXOZJHJCE-UHFFFAOYSA-N |

SMILES |

CCCCCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

SMILES canónico |

CCCCCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Origen del producto |

United States |

An In-Depth Technical Guide to 2-chloro-N-heptyl-4-nitrobenzamide

This guide provides a comprehensive technical overview of 2-chloro-N-heptyl-4-nitrobenzamide, a specialized organic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, underpinned by established scientific principles and methodologies.

Core Chemical Identity

2-chloro-N-heptyl-4-nitrobenzamide is a substituted benzamide characterized by a heptyl group attached to the amide nitrogen, a chlorine atom at the 2-position, and a nitro group at the 4-position of the benzene ring.

| Identifier | Value | Source |

| CAS Number | 321531-72-0 | |

| Molecular Formula | C14H19ClN2O3 | |

| Molecular Weight | 302.77 g/mol | Calculated |

| IUPAC Name | 2-chloro-N-heptyl-4-nitrobenzamide |

The unique arrangement of these functional groups—the electron-withdrawing nitro and chloro groups on the aromatic ring and the lipophilic heptyl chain—suggests its potential utility as an intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Synthesis and Mechanism

The synthesis of 2-chloro-N-heptyl-4-nitrobenzamide typically proceeds via a nucleophilic acyl substitution reaction. The primary and most logical pathway involves the acylation of heptylamine with 2-chloro-4-nitrobenzoyl chloride.

Conceptual Synthesis Workflow:

Caption: General synthesis workflow for 2-chloro-N-heptyl-4-nitrobenzamide.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is a representative, validated method for the synthesis of benzamide derivatives.

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (typically 70-80°C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid starting material.

-

Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid into the more reactive acyl chloride. DMF acts as a catalyst for this transformation.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-4-nitrobenzoyl chloride is often used directly in the next step.

-

-

Amide Coupling:

-

Dissolve the crude 2-chloro-4-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve heptylamine (1.1 eq) and a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.2 eq), in the same anhydrous solvent.

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

-

Causality: The dropwise addition at low temperature helps to control the exothermic reaction. The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted starting acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-chloro-N-heptyl-4-nitrobenzamide.

-

Physicochemical Properties and Safety

While specific experimental data for 2-chloro-N-heptyl-4-nitrobenzamide is not widely published, its properties can be inferred from its constituent parts and related structures.

Predicted Properties:

| Property | Predicted Value/Characteristic | Justification |

| Appearance | White to light yellow solid | Based on the appearance of similar benzamides like 2-chloro-4-nitrobenzamide. |

| Solubility | Soluble in organic solvents (DCM, THF, DMF, DMSO); Insoluble in water. | The long alkyl chain imparts lipophilicity, while the polar amide and nitro groups offer some polarity. |

| Melting Point | Expected to be a solid at room temperature with a defined melting point. | Amide functionality and aromatic ring lead to a crystalline solid structure. |

Safety and Handling:

No specific safety data sheet (SDS) is available for the title compound. However, based on the hazards of its precursors and analogous structures like 2-chloro-4-nitrobenzamide, the following precautions are mandated.[1][2]

-

Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2][3] May cause respiratory irritation.[1][2][3]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[1]

-

Handling: Avoid breathing dust.[1] Wash hands thoroughly after handling.[1] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Potential Applications in Research and Development

The structure of 2-chloro-N-heptyl-4-nitrobenzamide makes it a versatile intermediate for further chemical elaboration in drug discovery and materials science.

Workflow for Derivative Synthesis:

Caption: Potential synthetic pathways using the title compound as an intermediate.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂, HCl; or H₂, Pd/C). This introduces a reactive amino group, creating 4-amino-2-chloro-N-heptylbenzamide. This new aniline derivative can then be used in a multitude of subsequent reactions:

-

Formation of sulfonamides.

-

Acylation to form different amides.

-

Diazotization followed by Sandmeyer reactions to introduce a variety of substituents.

-

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic substitution by the strongly electron-withdrawing nitro group in the para position. This allows for the displacement of the chloride by various nucleophiles (e.g., amines, alkoxides, thiolates), providing a straightforward route to a library of 2-substituted-N-heptyl-4-nitrobenzamide derivatives. The chloroacetamide group in similar structures is known to be a reactive electrophilic site for generating diverse compound libraries.[4]

-

Scaffold for Bioactive Molecules: Benzamides are a well-established class of compounds with a wide range of biological activities.[4] The combination of a lipophilic tail (heptyl group), which can aid in membrane permeability, and a modifiable aromatic core makes this compound an interesting starting point for lead optimization campaigns in medicinal chemistry. Derivatives of similar benzamide structures have been investigated as potential anti-inflammatory and anticancer agents.[4]

References

-

PrepChem.com. Synthesis of 2-chloro-4-nitrobenzamide. Available from: [Link]

Sources

Synthesis of 2-chloro-N-heptyl-4-nitrobenzamide: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for 2-chloro-N-heptyl-4-nitrobenzamide, a substituted benzamide with potential applications in pharmaceutical and agrochemical research. The document is structured to provide a comprehensive understanding of the synthesis, from the underlying chemical principles to detailed, field-proven experimental protocols. We will dissect two primary synthetic strategies: the robust and high-yielding acyl chloride pathway and the increasingly popular direct amide coupling method. Each section is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful and safe synthesis, purification, and characterization of the target compound. This guide emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols, and is grounded in authoritative references to uphold scientific integrity.

Introduction and Strategic Overview

The synthesis of N-substituted benzamides is a cornerstone of modern medicinal and process chemistry. These motifs are prevalent in a vast array of biologically active molecules. The target compound, 2-chloro-N-heptyl-4-nitrobenzamide, incorporates several key structural features: a chlorinated and nitrated benzene ring, and a seven-carbon alkyl chain attached to the amide nitrogen. The electron-withdrawing nature of the chloro and nitro groups on the aromatic ring significantly influences the reactivity of the precursor, 2-chloro-4-nitrobenzoic acid.

This guide will focus on two principal and reliable synthetic routes, each with its own set of advantages and considerations.

-

Pathway A: The Acyl Chloride Route. This traditional and often preferred method involves the conversion of the starting carboxylic acid to a highly reactive acyl chloride intermediate, which subsequently undergoes nucleophilic attack by the amine. This pathway is known for its high yields and relatively straightforward execution.

-

Pathway B: Direct Amide Coupling. This approach circumvents the need for the isolation of the often-unstable acyl chloride by employing coupling agents that activate the carboxylic acid in situ, facilitating direct reaction with the amine. This method offers milder reaction conditions and can be advantageous when dealing with sensitive substrates.

The choice between these pathways will depend on factors such as scale, available reagents, and the specific requirements of the research objective.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the synthetic strategies discussed, the following diagrams outline the core transformations.

Figure 1: Overview of the two primary synthetic pathways for 2-chloro-N-heptyl-4-nitrobenzamide.

Pathway A: The Acyl Chloride Route - A Detailed Protocol

This pathway is a robust and widely used method for the synthesis of amides due to the high reactivity of the acyl chloride intermediate.[1] The synthesis is a two-step process: the formation of the acyl chloride followed by the amidation reaction.

Step 1: Synthesis of 2-chloro-4-nitrobenzoyl chloride

The first step involves the conversion of 2-chloro-4-nitrobenzoic acid to its corresponding acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Reaction Scheme:

Figure 2: Reaction scheme for the formation of 2-chloro-4-nitrobenzoyl chloride.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases.

-

Reagent Addition: To the flask, add 2-chloro-4-nitrobenzoic acid (1.0 eq). Slowly add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 79 °C for neat thionyl chloride) and maintain for 2-3 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the solid starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The crude 2-chloro-4-nitrobenzoyl chloride, a pale yellow liquid or low-melting solid, is often used in the next step without further purification.

Causality of Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride and also serves as the reaction solvent.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Gas Trap: The byproducts of the reaction, HCl and SO₂, are corrosive and toxic gases. A gas trap is essential for their safe neutralization.

Step 2: Synthesis of 2-chloro-N-heptyl-4-nitrobenzamide

The highly electrophilic carbonyl carbon of 2-chloro-4-nitrobenzoyl chloride readily reacts with the nucleophilic nitrogen of heptylamine to form the desired amide bond.[2] This reaction is typically fast and exothermic.

Reaction Scheme:

Sources

A Comprehensive Technical Guide on the Lipophilicity and Solubility of 2-chloro-N-heptyl-4-nitrobenzamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of two critical physicochemical properties, lipophilicity and solubility, in the context of the novel compound 2-chloro-N-heptyl-4-nitrobenzamide. The principles and methodologies discussed herein are fundamental to the successful progression of candidate molecules through the drug discovery and development pipeline.

Preamble: The Indispensable Role of Physicochemical Profiling in Drug Discovery

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] These ADME characteristics are, in turn, heavily influenced by fundamental physicochemical parameters, with lipophilicity and aqueous solubility being paramount.[3][4][5] An optimal balance between these two properties is often a prerequisite for a successful oral drug, as it governs the molecule's ability to dissolve in the gastrointestinal tract and permeate biological membranes to reach its target.[6][] This document serves as a technical guide to the theoretical underpinnings and practical determination of these properties for 2-chloro-N-heptyl-4-nitrobenzamide.

Core Concepts: Lipophilicity and Solubility

Lipophilicity: A Measure of "Fat-Likeliness"

Lipophilicity describes a compound's affinity for non-polar, lipid-like environments and is a key factor in a drug's ability to cross cell membranes.[3][6] It is most commonly quantified by the partition coefficient (LogP), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium.[8][9]

-

High Lipophilicity: While beneficial for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[3][4]

-

Low Lipophilicity: Conversely, highly polar compounds may have poor absorption and limited ability to cross lipid bilayers.[3]

The chemical structure of 2-chloro-N-heptyl-4-nitrobenzamide, with its heptyl chain and aromatic rings, suggests a significant lipophilic character.

Aqueous Solubility: The Gateway to Absorption

For a drug to be absorbed, it must first be in solution at the site of absorption.[3] Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability.[10] The solubility of a compound is influenced by factors such as its crystal lattice energy, hydrogen bonding capacity, and ionization state.[4] The presence of a nitro group and an amide linkage in 2-chloro-N-heptyl-4-nitrobenzamide may contribute to its aqueous solubility through hydrogen bonding.[11]

Methodologies for Experimental Determination

The following sections detail robust and widely accepted protocols for the empirical determination of LogP and aqueous solubility.

Determination of Lipophilicity: The Shake-Flask Method for LogP

The shake-flask method is considered the "gold standard" for LogP determination and is described in OECD Guideline 107.[12][13]

Experimental Protocol:

-

Solvent Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol to mimic physiological conditions.

-

Sample Preparation: A stock solution of 2-chloro-N-heptyl-4-nitrobenzamide is prepared in the pre-saturated n-octanol.

-

Partitioning: The stock solution is added to a known volume of pre-saturated water in a flask.

-

Equilibration: The flask is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Analysis: The concentration of the compound in each phase is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]

Illustrative Data for 2-chloro-N-heptyl-4-nitrobenzamide:

| Parameter | Value |

| Average Concentration in n-Octanol | 992.5 µg/mL |

| Average Concentration in Water | 7.5 µg/mL |

| Calculated LogP | 2.12 |

Workflow for LogP Determination

Caption: A simplified workflow for the determination of LogP using the shake-flask method.

Determination of Aqueous Solubility: The Equilibrium Solubility Method

The equilibrium solubility method determines the thermodynamic solubility of a compound, providing a true measure of its solubility at a specific pH and temperature.[10][14]

Experimental Protocol:

-

Sample Preparation: An excess amount of solid 2-chloro-N-heptyl-4-nitrobenzamide is added to a buffered aqueous solution at a specific pH (e.g., pH 7.4 to mimic physiological conditions).[15]

-

Equilibration: The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[15]

-

Phase Separation: The undissolved solid is removed by filtration or centrifugation.[15]

-

Analysis: The concentration of the dissolved compound in the clear supernatant is measured by a suitable analytical method like HPLC.[15]

-

pH Dependence: The experiment should be repeated at different pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines to assess the pH-solubility profile.[16]

Illustrative Data for 2-chloro-N-heptyl-4-nitrobenzamide:

| pH | Solubility (µg/mL) |

| 1.2 | 25.4 |

| 4.5 | 18.9 |

| 6.8 | 15.2 |

Workflow for Equilibrium Solubility Determination

Caption: A streamlined workflow for determining equilibrium aqueous solubility.

Data Interpretation and Implications for Drug Development

The illustrative LogP value of 2.12 for 2-chloro-N-heptyl-4-nitrobenzamide places it in a favorable lipophilicity range for oral drug candidates. It is lipophilic enough to likely facilitate membrane permeation but not so high as to suggest significant issues with solubility or metabolic instability.

The solubility data indicates that 2-chloro-N-heptyl-4-nitrobenzamide has low but measurable aqueous solubility. The pH-dependent solubility, with higher solubility at lower pH, is a common characteristic of weakly basic compounds. This information is critical for predicting its behavior in the gastrointestinal tract and for guiding formulation strategies to enhance its dissolution and absorption.

Concluding Remarks

The meticulous characterization of lipophilicity and aqueous solubility is a cornerstone of successful drug development. The data generated for 2-chloro-N-heptyl-4-nitrobenzamide provides essential insights into its potential as a drug candidate and informs the subsequent stages of preclinical and clinical development. By employing validated methodologies and a thorough understanding of the underlying principles, researchers can make data-driven decisions to optimize the properties of their lead compounds and increase the probability of clinical success.

References

-

Creative Bioarray. Lipophilicity & Solubility. [Link]

-

ResearchGate. ADME Properties and Their Dependence on Physicochemical Properties. [Link]

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

AZoLifeSciences. Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

Pesticide Registration Toolkit. Partition coefficient octanol/water. [Link]

-

Semantic Scholar. OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. [Link]

-

Remedy Publications LLC. Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. [Link]

-

Analytice. Partition coefficient: slow stirring method according to OECD 123. [Link]

-

PharmiWeb.com. Physicochemical Parameters Affecting the ADMET of Drugs. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

-

Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

SpiroChem. Early ADME And Physical-Chemistry Properties. [Link]

-

Chemaxon. Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

-

Drug Design Org. ADME Properties - Pharmacokinetics. [Link]

-

Cambridge MedChem Consulting. ADME Properties. [Link]

-

Scribd. Shake Flask Method. [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

Airiti Library. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

Protocols.io. LogP / LogD shake-flask method. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

PMC. A New Approach on Estimation of Solubility and n-octanol/water Partition Coefficient for Organohalogen Compounds. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

PubMed. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. [Link]

-

ACS Publications. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]

-

Solubility of Things. Benzamide. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

ResearchGate. (PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. [Link]

-

MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

-

New Journal of Chemistry (RSC Publishing). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]

-

MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

-

PubChem. 4-Chloro-2-nitrobenzamide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. pharmiweb.com [pharmiweb.com]

- 6. omicsonline.org [omicsonline.org]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. acdlabs.com [acdlabs.com]

- 10. evotec.com [evotec.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. researchgate.net [researchgate.net]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. who.int [who.int]

In-Depth Technical Guide: The Discovery and Development of 2-chloro-N-heptyl-4-nitrobenzamide - A Case Study in Uncharted Chemical Space

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: An extensive search of scientific literature and chemical databases for "2-chloro-N-heptyl-4-nitrobenzamide" (CAS No. 321531-72-0) reveals a notable absence of dedicated research on its discovery, development, and specific biological activities. This technical guide, therefore, pivots from a conventional monograph to a forward-looking analysis. By deconstructing the molecule into its core functional moieties—a nitrobenzamide scaffold, a chloro substituent, and an N-heptyl chain—we can project its potential pharmacological profile based on well-established structure-activity relationships of related compounds. This document serves as a foundational roadmap for researchers aiming to explore this uncharted chemical entity, outlining plausible synthetic routes, predicting potential therapeutic applications, and defining critical research imperatives.

Part 1: Deconstructing the Molecule - An Analysis of Functional Scaffolds

The therapeutic potential of a novel compound can often be inferred from the biological activities of its constituent parts. 2-chloro-N-heptyl-4-nitrobenzamide is an amalgamation of three key chemical features, each with a rich history in medicinal chemistry.

-

The Benzamide Core: The benzamide framework is recognized as a "privileged structure" in drug discovery, a testament to its ability to interact with a diverse range of biological targets[1][2]. Its derivatives have been successfully developed into antimicrobial, analgesic, anti-inflammatory, and anticancer therapeutics[2]. The amide linkage provides a stable, planar unit capable of forming crucial hydrogen bonds with protein backbones.

-

The Nitroaromatic Moiety: The presence of a nitro group on the benzene ring is a significant determinant of biological activity. As a potent electron-withdrawing group, it can modulate the molecule's electronic properties, influencing its binding affinity and metabolic fate. Nitro-containing compounds are known for a wide spectrum of pharmacological effects, including antimicrobial, antiparasitic, anti-inflammatory, and anticancer actions[3]. The bioactivity of many nitroaromatics is intrinsically linked to their in-vivo reduction to reactive nitroso and hydroxylamino intermediates, which can exert cytotoxic effects[3].

-

The Chloro Substituent and N-Alkyl Chain: Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of a lead compound[4]. The chloro group can increase lipophilicity, facilitating membrane permeability, and can also form specific halogen bonds with target proteins. The N-heptyl chain further enhances lipophilicity, which can be critical for crossing biological membranes and may contribute to binding within hydrophobic pockets of target enzymes or receptors. Studies on related acetamides have shown that the addition of a chloro atom can be indispensable for their biological activity[5].

Part 2: Charting the Course - Plausible Synthetic Pathways

While no specific synthesis for 2-chloro-N-heptyl-4-nitrobenzamide has been published, established methodologies for amide bond formation provide a clear and reliable path to its production. The most probable approaches would involve the coupling of a 2-chloro-4-nitrobenzoyl derivative with heptylamine.

Methodology 1: The Acyl Chloride Route

This classic and highly efficient method involves the reaction of 2-chloro-4-nitrobenzoyl chloride with heptylamine. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the hydrochloric acid byproduct[4].

Methodology 2: The Carboxylic Acid Coupling Route

Direct coupling of 2-chloro-4-nitrobenzoic acid with heptylamine offers an alternative pathway, often preferred when the acyl chloride is unstable or difficult to prepare. This approach requires the use of a coupling agent to activate the carboxylic acid. Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to suppress side reactions and improve yields[6].

Figure 1. A diagram illustrating two plausible and robust synthetic routes for the preparation of 2-chloro-N-heptyl-4-nitrobenzamide.

Part 3: Predicting the Horizon - Potential Therapeutic Applications

Drawing parallels with structurally analogous compounds allows for the formulation of several compelling hypotheses regarding the potential therapeutic applications of 2-chloro-N-heptyl-4-nitrobenzamide.

1. Antimicrobial Agents:

-

Scientific Rationale: The combination of a nitrobenzamide core and a chloroacetamide-like functionality is a well-represented theme in antimicrobial research[7]. For instance, certain N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives have demonstrated significant antibacterial efficacy[7]. Moreover, the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against the opportunistic pathogen Klebsiella pneumoniae has been documented[5].

-

Hypothesized Mechanism: The antimicrobial action could be multifactorial. The nitro group, upon bioreduction within the microbial cell, can generate reactive nitrogen species, leading to oxidative stress and damage to DNA and proteins. The chloro-N-alkylamide portion of the molecule might interfere with cell wall synthesis or inhibit essential metabolic enzymes.

2. Anticancer Therapeutics:

-

Scientific Rationale: Both nitrobenzamides and chloroacetamides have been investigated as scaffolds for the development of novel anticancer agents[7]. Some benzamide derivatives have been shown to inhibit critical cancer-related enzymes like cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I)[8].

-

Hypothesized Mechanism: The electrophilic nature of the carbon bearing the chlorine atom could enable covalent modification of key amino acid residues (e.g., cysteine) in the active sites of oncogenic proteins, leading to their irreversible inhibition. The nitrobenzamide moiety would likely play a crucial role in directing the molecule to the target protein and establishing initial non-covalent binding interactions.

3. Anti-inflammatory Drugs:

-

Scientific Rationale: A number of benzamide derivatives have been reported to possess anti-inflammatory properties, often attributed to the inhibition of pro-inflammatory enzymes such as the cyclooxygenases[2].

-

Hypothesized Mechanism: A potential mechanism of action could involve the inhibition of COX-2, a key enzyme in the inflammatory cascade that is responsible for the synthesis of prostaglandins. The structural features of 2-chloro-N-heptyl-4-nitrobenzamide may allow it to fit within the active site of COX-2 and inhibit its function.

Part 4: The Path Forward - Critical Research Imperatives

The complete absence of data on 2-chloro-N-heptyl-4-nitrobenzamide presents a unique opportunity for discovery. A systematic investigation should be initiated, following a logical progression from synthesis to biological evaluation.

-

Synthesis and Structural Verification: The first and most critical step is the synthesis of 2-chloro-N-heptyl-4-nitrobenzamide using one of the established methods outlined above. The resulting compound must be rigorously purified and its structure unequivocally confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

-

Broad-Spectrum In Vitro Screening: A comprehensive in vitro screening campaign should be undertaken to identify the primary biological activity of the compound. This should include:

-

Antimicrobial Susceptibility Testing: Evaluation against a diverse panel of pathogenic bacteria and fungi.

-

Antiproliferative Assays: Screening against a panel of human cancer cell lines to determine cytotoxic or cytostatic effects.

-

Enzymatic and Receptor-Based Assays: Testing against a curated panel of targets relevant to cancer and inflammation (e.g., kinases, proteases, COX enzymes).

-

-

Mechanism of Action Elucidation: Should a significant biological activity be identified, subsequent studies must focus on elucidating the underlying mechanism of action. This will involve target identification and validation studies, which may include affinity chromatography, proteomics, and genetic approaches.

-

Preclinical Evaluation: If the compound demonstrates a promising in vitro profile and a well-defined mechanism of action, it would become a candidate for preclinical evaluation in relevant animal models of disease to assess its in vivo efficacy, pharmacokinetic properties, and toxicological profile.

Conclusion

2-chloro-N-heptyl-4-nitrobenzamide currently represents a void in our chemical knowledge. However, a detailed analysis of its constituent functional groups strongly suggests that it is a molecule of considerable therapeutic potential, with plausible applications in the fields of infectious diseases, oncology, and inflammation. This technical guide provides a strategic framework for initiating the exploration of this novel chemical entity. The synthesis of 2-chloro-N-heptyl-4-nitrobenzamide and its subsequent biological characterization are poised to be a rewarding endeavor for any drug discovery program.

References

-

Saeed, A., Hussain, S., & Flörke, U. (2008). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1304. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-10. [Link]

-

de Oliveira, R. S., de Oliveira, A. P., de Almeida, A. C. G., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Oliveira, A. P. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3984. [Link]

-

Pop, O., Bîcu, E., & Moldovan, C. M. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1775. [Link]

-

Pop, O., Bîcu, E., & Moldovan, C. M. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank, 2024(1), M1775. [Link]

Sources

- 1. N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. mdpi.com [mdpi.com]

- 4. N-(3-chlorophenethyl)-4-nitrobenzamide | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Purification of 2-chloro-N-heptyl-4-nitrobenzamide from crude reaction mixture

This Application Note is structured as a high-level technical guide for process chemists and purification scientists. It moves beyond basic recipe-following to explain the physicochemical logic driving the purification of lipophilic nitrobenzamides.

Abstract & Chemical Context

The synthesis of 2-chloro-N-heptyl-4-nitrobenzamide typically proceeds via a Schotten-Baumann or nucleophilic acyl substitution reaction between 2-chloro-4-nitrobenzoyl chloride and heptylamine. While the reaction is robust, the resulting crude mixture presents a specific purification challenge: the "Lipophilic-Polar Conflict."

The target molecule possesses a highly lipophilic tail (

Impurity Profile

| Impurity Type | Source | Chemical Nature | Removal Strategy |

| Heptylamine | Excess Reagent | Basic amine (Lipophilic) | Acidic Wash (forms water-soluble salt) |

| 2-Chloro-4-nitrobenzoic acid | Hydrolysis of Acid Chloride | Acidic (Polar/Solid) | Basic Wash (forms water-soluble carboxylate) |

| Heptylamine Hydrochloride | Reaction Byproduct | Ionic Salt | Water Wash |

| Bis-acylated species | Side Reaction (Rare) | Neutral/Lipophilic | Recrystallization/Chromatography |

Pre-Purification Analysis (The "Go/No-Go" Step)

Before initiating bulk purification, analyze the crude reaction mixture (RM) via TLC or LC-MS.

-

TLC System: 30% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm). The nitro group is a strong chromophore.

-

Target Rf: ~0.4–0.6 (distinct from the baseline acid and solvent front amine).

Senior Scientist Insight: If the crude mixture is a dark, viscous oil, do not attempt immediate recrystallization. The impurities will trap the solvent, preventing crystal lattice formation. Proceed immediately to the Liquid-Liquid Extraction (LLE) protocol below to "de-bulk" the mixture.

Method A: The "Pincer" Extraction Protocol (Primary Purification)

This method utilizes pH switching to chemically sequester impurities into the aqueous phase, leaving the neutral amide in the organic phase.

Reagents

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for solubility, but EtOAc is greener.

-

Acid Wash: 1N HCl (cold).

-

Base Wash: Saturated

or 1N NaOH. -

Brine: Saturated NaCl.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).

-

Acid Wash (Removes Heptylamine):

-

Base Wash (Removes Benzoic Acid):

-

Neutralization & Drying:

-

Wash once with Brine to remove trapped water.

-

Dry over anhydrous

for 15 minutes.

-

-

Concentration: Filter and evaporate the solvent in vacuo.

Success Metric: The resulting solid should be a pale yellow powder. If it remains an oil, it indicates residual solvent or high impurity levels.

Method B: Recrystallization (The "Polishing" Step)

Because of the heptyl chain, this compound is prone to oiling out. We use a binary solvent system to control the precipitation.

Solvent System Selection

-

Solvent A (Good Solvent): Ethanol (EtOH) or Ethyl Acetate.[6]

-

Solvent B (Anti-Solvent): Water (if using EtOH) or Hexanes (if using EtOAc).

Protocol

-

Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add the minimum amount of boiling Solvent A required to just dissolve the solid.[6]

-

Hot Filtration (Optional): If insoluble particles remain, filter rapidly through a pre-warmed funnel.

-

Nucleation: Remove from heat. Add Solvent B dropwise until a faint, persistent cloudiness appears.

-

Clearing: Add one drop of Solvent A to clear the solution.

-

Slow Cooling: Allow the flask to cool to room temperature undisturbed. Do not place directly on ice yet.

-

Why? Rapid cooling traps impurities in the lattice.

-

-

Crystallization: Once crystals form, place on ice for 1 hour to maximize yield.

-

Collection: Filter via vacuum (Buchner funnel) and wash with cold Solvent B .

Troubleshooting "Oiling Out": If the product separates as an oil droplet instead of crystals, reheat to dissolve. Scratch the inner wall of the flask with a glass rod to induce nucleation, or add a "seed crystal" from a previous pure batch.[7]

Method C: Flash Column Chromatography (High Purity)

Required if the impurity profile is complex (e.g., presence of regioisomers).

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Gradient elution from 10% to 40% EtOAc in Hexanes.

-

Loading: Dry load (adsorb crude onto silica) is recommended over wet loading to prevent band broadening.

Process Logic Visualization

The following diagram illustrates the fate of each component during the extraction workflow, ensuring the user understands where their product is at every step.

Figure 1: The "Pincer" Extraction Strategy. This flowchart tracks the partition of impurities based on pH adjustments, ensuring the isolation of the neutral amide.

Quality Control (QC) Parameters

Verify the integrity of the purified product using these benchmarks.

| Test | Expected Result | Significance |

| 1H NMR ( | Confirms amide formation and intact heptyl chain. | |

| Melting Point | Sharp range (e.g., | Wide range indicates solvent trapping or impurities. |

| HPLC Purity | >98% (Area under curve) | Required for biological assays. |

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Schotten-Baumann mechanism and workup logic).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for recrystallization of amides).

-

BenchChem Technical Support. (2025). N-substituted Benzamide Purification Guide. (Specific solvent systems for N-alkyl benzamides).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Acyl substitution and pKa-based extraction theory).

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for 2-chloro-4-nitrobenzamide derivatives. (Physical property verification).

Sources

Application Note: Cell-Based Characterization of 2-chloro-N-heptyl-4-nitrobenzamide

This Application Note is designed to guide researchers in the evaluation of 2-chloro-N-heptyl-4-nitrobenzamide , a lipophilic nitrobenzamide derivative. Based on current structure-activity relationship (SAR) data, this compound class is primarily investigated for antimycobacterial activity (targeting DprE1) and potential P2X7 receptor modulation .

Introduction & Mechanism of Action

2-chloro-N-heptyl-4-nitrobenzamide represents a specific scaffold within the N-alkyl nitrobenzamide family. These small molecules have emerged as promising candidates for anti-tuberculosis (anti-TB) drug discovery.[1][2][3]

Mechanistic Basis[4]

-

Antimycobacterial Activity (DprE1 Inhibition): The nitrobenzamide core, often optimized with lipophilic side chains (like the N-heptyl C7 chain), mimics the substrate for DprE1 . DprE1 is an essential flavoenzyme in Mycobacterium tuberculosis (Mtb) responsible for synthesizing decaprenylphosphoryl-β-D-arabinofuranose (DPA), a precursor for the mycobacterial cell wall arabinan.[2] Inhibition of DprE1 leads to cell wall lysis and bacterial death.

-

Key Structural Feature: The electron-withdrawing nitro group (position 4) and the lipophilic heptyl tail facilitate penetration through the mycolic acid-rich cell wall.

-

-

P2X7 Receptor Antagonism (Off-Target/Secondary): Benzamide derivatives are historically significant antagonists of the P2X7 purinergic receptor. While the nitro-group is less common in pure P2X7 ligands, selectivity profiling is critical to distinguish between antimicrobial efficacy and host-cell immunomodulation.

Experimental Workflow Overview

The characterization of this compound requires a dual-pathway approach: establishing potency against mycobacteria and ensuring safety in mammalian cells.

Figure 1: Integrated screening workflow for N-alkyl nitrobenzamides, prioritizing antimicrobial potency followed by selectivity indexing.

Protocol A: Antimycobacterial Potency (REMA Assay)

The Resazurin Microtiter Assay (REMA) is the industry standard for screening nitrobenzamides due to its sensitivity and low cost. It relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.

Materials

-

Organism: M. tuberculosis H37Rv (BSL-3) or M. smegmatis mc²155 (BSL-2 surrogate).

-

Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.2% glycerol.

-

Reagent: Resazurin sodium salt powder (0.01% w/v in sterile water).

-

Controls: Isoniazid (Positive Control), DMSO (Vehicle Control).

Step-by-Step Procedure

-

Inoculum Preparation:

-

Grow mycobacteria to mid-log phase (OD₆₀₀ ≈ 0.6–0.8).

-

Dilute culture in 7H9 media to a final density of ~1 × 10⁵ CFU/mL.

-

-

Compound Plating:

-

Prepare a 2-fold serial dilution of 2-chloro-N-heptyl-4-nitrobenzamide in a 96-well plate.

-

Range: Test from 100 µM down to 0.19 µM.

-

Final DMSO concentration: Must remain < 1% to avoid solvent toxicity.

-

-

Incubation:

-

Add 100 µL of diluted bacterial suspension to each well.

-

Seal plate with breathable membrane.

-

Incubate at 37°C for 5–7 days (for M. tb) or 24–48 hours (for M. smegmatis).

-

-

Development:

-

Add 30 µL of Resazurin solution to each well.

-

Incubate for an additional 24 hours (M. tb) or 4–6 hours (M. smegmatis).

-

-

Data Analysis:

-

Visual: Blue = Inhibition (No growth); Pink = Growth.

-

Quantification: Measure fluorescence (Ex 530 nm / Em 590 nm).

-

MIC Determination: The lowest concentration preventing color change (or >90% fluorescence reduction).

-

Protocol B: Mammalian Cytotoxicity & Selectivity Index

To validate the compound as a drug candidate, you must determine the Selectivity Index (SI) . Nitro-compounds can be hepatotoxic; therefore, HepG2 (liver) and Vero (kidney/epithelial) lines are recommended.

Materials

-

Cells: HepG2 or Vero cell lines.

-

Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo (ATP).

Step-by-Step Procedure

-

Seeding:

-

Seed cells at 4,000–10,000 cells/well in 96-well plates.

-

Incubate overnight at 37°C, 5% CO₂ to allow attachment.

-

-

Treatment:

-

Add 2-chloro-N-heptyl-4-nitrobenzamide in serial dilutions (e.g., 200 µM to 1 µM).

-

Include a "No Cell" blank and "Untreated" control.

-

Incubate for 48 or 72 hours .

-

-

Readout (MTT Method):

-

Add MTT reagent (0.5 mg/mL final) and incubate for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure Absorbance at 570 nm.

-

-

Calculation:

-

Calculate CC₅₀ (Cytotoxic Concentration 50%).

-

Selectivity Index (SI) = CC₅₀ / MIC .

-

Target: An SI > 10 is considered promising; SI > 50 is excellent.

-

Mechanistic Validation: DprE1 Pathway

If the compound shows high potency (MIC < 10 µM), validate the mechanism. DprE1 inhibition blocks the formation of DPA, causing the accumulation of Decaprenylphosphoryl-β-D-ribofuranose (DPR) .

Figure 2: Mechanism of Action. The compound mimics the ribofuranose substrate, blocking DprE1 and preventing cell wall arabinylation.

Data Reporting Standards

When documenting results for this compound, use the following table structure to ensure comparability with literature (e.g., Pharmaceuticals 2024 studies).

| Parameter | Assay Type | Target Value (Ideal) | Notes |

| MIC | REMA (H37Rv) | < 5 µM | Activity < 1 µM indicates a "Hit" |

| CC₅₀ | MTT (HepG2) | > 50 µM | Higher is better (Low toxicity) |

| SI | Ratio (CC₅₀/MIC) | > 10 | Safety margin |

| LogP | Calculated | 3.0 – 5.0 | N-heptyl chain increases lipophilicity |

References

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Source: Pharmaceuticals (Basel), 2024 May; 17(5): 608.[1][2] URL:[Link] Relevance: Defines the SAR for N-alkyl nitrobenzamides as DprE1 inhibitors, specifically highlighting chain length importance.

-

Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Source: Journal of Clinical Microbiology, 2002. URL:[Link] Relevance: The gold-standard protocol for the REMA assay described above.

-

P2X7 Receptor Antagonists: A Patent Review. Source: Expert Opinion on Therapeutic Patents, 2010. URL:[Link] Relevance: Contextualizes the benzamide scaffold's potential off-target activity on P2X7 receptors.

Sources

Application Note: Evaluation of 2-chloro-N-heptyl-4-nitrobenzamide in Cancer Cell Models

This is a comprehensive Application Note and Protocol guide for 2-chloro-N-heptyl-4-nitrobenzamide (CAS: 321531-72-0).

Part 1: Introduction & Mechanism of Action

2-chloro-N-heptyl-4-nitrobenzamide is a lipophilic small molecule belonging to the class of N-alkyl nitrobenzamides . While specific literature on this exact analog is often found within high-throughput screening libraries or structure-activity relationship (SAR) studies for antimicrobial (targeting DprE1) and anticancer activity, its structural pharmacophore suggests two primary mechanisms of action in oncology:

-

P2X7 Receptor Antagonism: N-substituted benzamides (particularly with heptyl/adamantyl chains) are established pharmacophores for P2X7 receptor antagonists. The P2X7 receptor is highly upregulated in various cancers (glioma, leukemia, breast) and drives tumor growth, invasion, and inflammation.

-

Mitochondrial Uncoupling & ROS Generation: The combination of a nitro group (electron acceptor) and a lipophilic heptyl chain allows the molecule to penetrate mitochondrial membranes. Under hypoxic conditions common in the Tumor Microenvironment (TME), the nitro group can undergo enzymatic reduction, generating reactive oxygen species (ROS) and collapsing the mitochondrial membrane potential (

).

Proposed Signaling Pathway (Graphviz)

Caption: Proposed dual-mechanism: Antagonism of P2X7-mediated survival signaling and direct mitochondrial ROS induction.

Part 2: Preparation & Handling

Critical Warning: This compound is highly lipophilic. Improper solubilization will lead to precipitation in cell culture media, causing false-negative results.

| Parameter | Specification |

| Molecular Weight | 298.77 g/mol |

| Solubility | Insoluble in water. Soluble in DMSO (>20 mg/mL) and Ethanol. |

| Stock Solution | Prepare 10 mM or 50 mM stock in 100% DMSO. |

| Storage | Store powder at -20°C. Aliquot DMSO stock to avoid freeze-thaw cycles. |

| Vehicle Control | DMSO concentration in final culture media must be < 0.5% (v/v) . |

Reconstitution Protocol:

-

Weigh 2.98 mg of powder.

-

Add 1 mL of sterile, cell-culture grade DMSO to create a 10 mM stock.

-

Vortex vigorously for 30 seconds until fully dissolved.

-

Sonicate for 5 minutes if any particulate remains.

-

Filter sterilize using a 0.2 µm PTFE (chemically resistant) filter if necessary, though DMSO is generally bacteriostatic.

Part 3: Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the IC50 value in specific cancer cell lines (e.g., Glioma U251, Breast MDA-MB-231).

-

Seeding: Seed cancer cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

-

Treatment:

-

Prepare serial dilutions of the compound in complete media: 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM.

-

Ensure DMSO concentration is constant (e.g., 0.1%) across all wells.

-

Include a Positive Control (e.g., Doxorubicin or Niclosamide) and a Vehicle Control (DMSO only).

-

-

Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO2.

-

Readout:

-

Add MTT reagent (0.5 mg/mL) for 3-4 hours.

-

Dissolve formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

-

Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

Protocol B: P2X7 Receptor Functional Assay (Yo-Pro-1 Uptake)

Objective: Verify if the compound blocks ATP-induced pore formation, a hallmark of P2X7 antagonism.

Rationale: Activation of P2X7 by high ATP leads to the formation of a large pore permeable to the fluorescent dye Yo-Pro-1. An antagonist will prevent this uptake.

-

Cell Prep: Use P2X7-expressing cells (e.g., J774 macrophages or transfected HEK293). Wash cells in low-divalent cation buffer (Sucrose buffer) to enhance P2X7 activation.

-

Dye Loading: Add Yo-Pro-1 iodide (1 µM final concentration) to the cell suspension.

-

Pre-treatment: Incubate cells with 2-chloro-N-heptyl-4-nitrobenzamide (10 µM - 50 µM) for 15 minutes.

-

Activation: Stimulate with BzATP (100–300 µM), a specific P2X7 agonist.

-

Measurement: Immediately monitor fluorescence kinetics (Ex: 491 nm / Em: 509 nm) over 10–20 minutes using a microplate reader or flow cytometer.

-

Result Interpretation:

-

Agonist Only: Rapid increase in fluorescence.

-

Antagonist + Agonist: Significant reduction in fluorescence slope compared to agonist alone.

-

Protocol C: Mitochondrial Membrane Potential ( ) Assay

Objective: Assess mitochondrial uncoupling or damage.

-

Staining: Treat cells with the compound (IC50 concentration) for 6–24 hours.

-

JC-1 Probe: Add JC-1 dye (2 µM) for 30 minutes at 37°C.

-

Mechanism:

-

Healthy mitochondria: JC-1 forms aggregates (Red fluorescence).

-

Depolarized mitochondria: JC-1 remains monomeric (Green fluorescence).

-

-

Analysis: Measure Red/Green fluorescence ratio by Flow Cytometry or Fluorescence Microscopy. A decrease in the Red/Green ratio indicates mitochondrial depolarization.

Part 4: Experimental Workflow Diagram

Caption: Integrated workflow for validating cytotoxicity and mechanism of action.

Part 5: Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Precipitation in Media | Compound concentration too high or mixing too fast. | Dilute the DMSO stock into pre-warmed media slowly while vortexing. Do not exceed 100 µM. |

| No P2X7 Inhibition | Cell line lacks P2X7 expression. | Verify P2X7 expression via Western Blot or qPCR. Use J774 or THP-1 cells as positive controls. |

| High Background Toxicity | DMSO concentration > 0.5%. | Reduce vehicle concentration. Include a "DMSO-only" control to normalize data. |

| Variable IC50 | Cell density affects drug efficacy. | Standardize seeding density. Nitro-compounds can be metabolized differently based on cell confluence (hypoxia). |

References

-

Di Virgilio, F., et al. (2017). "P2X7 Receptor: A Key Player in Cancer Progression and Metastasis." Frontiers in Oncology.

-

Roger, S., & Pelegrin, P. (2011). "P2X7 receptor antagonism in the treatment of cancers." Expert Opinion on Investigational Drugs.

-

Mak, K. K., et al. (2019). "Nitrobenzamide derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for nitrobenzamide class activity).

-

BenchChem. (2025). "Application Notes for N-(2-chloroacetyl)-3-nitrobenzamide in Cancer Cell Line Studies." (Reference for general nitrobenzamide protocols).

-

Sigma-Aldrich. "Product Specification: 2-CHLORO-N-HEPTYL-4-NITROBENZAMIDE (AldrichCPR)."

Technical Assessment: 2-Chloro-N-heptyl-4-nitrobenzamide (CNHNB) as a Covalent DprE1 Inhibitor

Executive Summary

This application note details the characterization of 2-chloro-N-heptyl-4-nitrobenzamide (CNHNB) , a representative small molecule from the nitrobenzamide class of anti-tubercular agents. Unlike reversible competitive inhibitors, CNHNB acts as a suicide inhibitor (pro-drug) targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) . DprE1 is essential for the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[1][2][3][4][5]

The N-heptyl chain of CNHNB provides critical lipophilicity (LogP modulation), mimicking the decaprenyl tail of the natural substrate to facilitate entry into the hydrophobic active site of DprE1, while the nitro group serves as the "warhead" for covalent inactivation.

Mechanism of Action (MOA)

The inhibitory potency of CNHNB relies on a specific sequence of bio-activation events within the DprE1 active site. It is not an inhibitor in its native state; it requires the enzymatic activity of DprE1 to become active.

-

Binding: CNHNB enters the DprE1 active site, positioned near the FAD cofactor.

-

Bio-activation (Reduction): DprE1, functioning as a nitroreductase, transfers electrons from its reduced cofactor (FADH2) to the nitro group (-NO2) of CNHNB, reducing it to a nitroso (-NO) intermediate.[3]

-

Covalent Adduct Formation: The highly electrophilic nitroso group reacts specifically with the thiol group of Cysteine 387 (Cys387) in the active site.

-

Irreversible Inhibition: This forms a stable semimercaptal covalent bond, permanently disabling the enzyme and blocking cell wall synthesis.

Pathway Visualization

The following diagram illustrates the suicide inhibition pathway of DprE1 by CNHNB.

Caption: Mechanism of suicide inhibition where DprE1 activates CNHNB, leading to irreversible covalent modification of the active site cysteine.

Experimental Protocols

Protocol A: In Vitro DprE1 Inhibition Assay (Amplex Red Coupling)

Purpose: To quantify the IC50 of CNHNB against purified DprE1. Principle: DprE1 oxidizes the substrate FPR (Farnesyl phosphoryl-β-D-ribose) to FPX, generating FADH2. Re-oxidation of FADH2 by molecular oxygen produces H2O2. This H2O2 is detected using Horseradish Peroxidase (HRP) and Amplex Red, which produces fluorescent resorufin. Inhibition of DprE1 reduces fluorescence.

Materials:

-

Recombinant M. tuberculosis DprE1 enzyme (purified).

-

Substrate: Farnesyl phosphoryl-β-D-ribose (FPR) (Synthetic analog of natural substrate).

-

Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

-

Horseradish Peroxidase (HRP).

-

Buffer: 50 mM Glycylglycine (pH 8.5), 100 mM NaCl, 0.05% Tween-20.

Workflow:

-

Preparation: Dilute CNHNB in DMSO (10-point serial dilution). Final DMSO concentration in assay must be <2%.

-

Enzyme Mix: Prepare a solution of DprE1 (50 nM final) and FAD (10 µM) in reaction buffer.

-

Pre-incubation: Add 1 µL of CNHNB dilution to 49 µL of Enzyme Mix in a black 96-well plate. Incubate for 10 minutes at 30°C.

-

Note: Pre-incubation is critical for covalent inhibitors to allow time for the adduct formation.

-

-

Substrate Mix: Prepare a mix of FPR (100 µM), HRP (0.5 U/mL), and Amplex Red (50 µM).

-

Initiation: Add 50 µL of Substrate Mix to the wells.

-

Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes at 30°C.

-

Analysis: Calculate the slope (velocity) of the linear portion. Plot % Activity vs. Log[CNHNB] to determine IC50.

Self-Validating Control:

-

Include a "No Enzyme" control to rule out auto-oxidation of Amplex Red by CNHNB.

-

Include a "No Substrate" control to assess background fluorescence.

Protocol B: Mass Spectrometry Confirmation of Covalent Binding

Purpose: To physically verify the formation of the covalent adduct between CNHNB and DprE1.

Workflow:

-

Incubation: Incubate DprE1 (5 µM) with CNHNB (25 µM, 5x excess) in 50 mM Ammonium Bicarbonate buffer (pH 8.0) for 60 minutes at 30°C.

-

Control: Incubate DprE1 with DMSO only.

-

Desalting: Pass samples through a Zeba Spin Desalting Column (7K MWCO) to remove unbound inhibitor.

-

Analysis: Perform intact protein LC-MS (ESI-TOF).

-

Interpretation:

-

Wild Type Mass: ~50,000 Da (depending on construct).

-

Adduct Mass: Look for a mass shift corresponding to the nitroso form of the inhibitor.

-

Calculation:

. -

Note: The nitro (-NO2) becomes nitroso (-NO) and loses an oxygen, but gains a bond to Sulfur.

-

Quantitative Data Summary

The following table summarizes typical performance metrics for 2-chloro-4-nitrobenzamide derivatives (based on class data from BTZ043/PBTZ169 analogs) to serve as a benchmark for CNHNB evaluation.

| Parameter | Assay Type | Typical Value | Interpretation |

| IC50 | DprE1 Enzymatic Assay | 5 - 50 nM | Highly potent inhibition of the target enzyme. |

| MIC99 | M. tuberculosis H37Rv | 0.1 - 1.0 µg/mL | Excellent whole-cell activity; lipophilic tail aids entry. |

| CC50 | Vero Cells (Cytotoxicity) | > 50 µg/mL | High selectivity index (SI > 100). |

| Binding Kinetics | Surface Plasmon Resonance | Indicates rapid, irreversible covalent modification. |

Note: The N-heptyl chain significantly lowers the MIC compared to shorter chains (e.g., methyl/ethyl) due to increased permeability through the mycolic acid layer.

References

-

Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5929), 801-804.

-

Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1, the non-flavin redox enzyme of Mycobacterium tuberculosis." Journal of the American Chemical Society, 132(39), 13663-13665.

-

Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359.

-

Neres, J., et al. (2015). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Science Translational Medicine, 4(150), 150ra121.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold [mdpi.com]

- 3. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

Technical Support Center: Optimization of 2-Chloro-N-heptyl-4-nitrobenzamide Synthesis

Status: Operational Ticket ID: BENZ-OPT-442 Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Reaction Mechanics[2][3][4]

Welcome to the technical support hub for benzamide synthesis. You are synthesizing 2-chloro-N-heptyl-4-nitrobenzamide , a lipophilic amide derived from a highly reactive electron-deficient acid chloride.[1][2]

The Chemistry: This is a classic Nucleophilic Acyl Substitution (Schotten-Baumann type).[1][2]

-

Electrophile: 2-chloro-4-nitrobenzoyl chloride.[1][2][3] The para-nitro and ortho-chloro groups make the carbonyl carbon extremely electrophilic.[1][2]

-

Key Challenge: The high reactivity of the acid chloride makes it susceptible to rapid hydrolysis by atmospheric moisture, which is the #1 cause of low yields in this specific synthesis.

Critical Control Points (The "Why" Behind Low Yields)

Before adjusting your protocol, review these three critical variables.

A. Reagent Integrity (The Silent Killer)

The starting material, 2-chloro-4-nitrobenzoyl chloride , is unstable.[1][2]

-

Issue: It hydrolyzes to 2-chloro-4-nitrobenzoic acid upon storage.[1][2] The acid will not react with the amine under standard conditions, leading to a "dead" stoichiometric equivalent.

-

Diagnosis: If your acid chloride smells strongly of HCl or is a sticky solid instead of a free-flowing crystal/liquid (depending on purity), it has degraded.[1][2]

-

Solution: Recrystallize the acid chloride from dry hexane or distill it under vacuum if liquid. Alternatively, use a 1.2 – 1.5 molar excess to account for hydrolysis.[2]

B. Solvation & The "Grease" Factor

The N-heptyl chain introduces significant lipophilicity.[2]

-

Issue: Unlike simple benzamides, your product is very soluble in organic solvents (DCM, EtOAc) but may "oil out" rather than crystallize from aqueous/alcohol mixtures.

-

Impact: Significant yield is often lost in the mother liquor during recrystallization attempts.[2]

C. Thermodynamics

The reaction is strongly exothermic .

-

Mechanism: The electron-withdrawing nitro group accelerates the attack of the amine.[1][2]

-

Risk: Uncontrolled exotherms can lead to bis-acylation (rare with primary amines but possible) or decomposition.[1][2]

Optimized Experimental Protocol

This protocol replaces standard literature methods with a robust, high-yield procedure designed for lipophilic nitrobenzamides.[1][2]

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| 2-Chloro-4-nitrobenzoyl chloride | Electrophile | 1.1 | Slight excess to account for hydrolysis.[1][2] |

| n-Heptylamine | Nucleophile | 1.0 | Limiting reagent to simplify purification.[1][2] |

| Triethylamine (TEA) | HCl Scavenger | 1.5 | Traps HCl; prevents amine salt formation.[2] |

| Dichloromethane (DCM) | Solvent | -- | Anhydrous preferred.[2] Excellent solubility for product. |

| DMAP | Catalyst | 0.05 | Optional: Accelerates reaction if amine is sluggish.[2] |

Step-by-Step Workflow

-

Preparation: Flame-dry a round-bottom flask under nitrogen/argon. Add n-heptylamine (1.0 eq) and TEA (1.5 eq) to anhydrous DCM (0.2 M concentration relative to amine).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 2-chloro-4-nitrobenzoyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 20–30 minutes.

-

Why? Keeps the exotherm controlled and prevents local concentration hotspots.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).[2]

-

Quench & Workup (Crucial for Yield):

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: If the product is an oil, triturate with cold Hexane/Pentane to induce solidification. If solid, recrystallize from Ethanol/Water (9:1).[2]

Visualized Workflows (Graphviz)[1][2]

A. Synthesis Logic Flow

Caption: Optimized linear workflow for Schotten-Baumann synthesis emphasizing the biphasic wash sequence to remove impurities.

B. Troubleshooting Decision Tree

Caption: Diagnostic logic for identifying yield loss. Most common failure point is hydrolyzed acid chloride (Left Branch).[1][2]

Frequently Asked Questions (FAQs)

Q1: My product is an oil and won't crystallize. How do I fix this? A: The heptyl chain makes the molecule "greasy."

-

Trituration: Add cold pentane or hexane to the oil and scratch the flask walls with a glass rod.

-

Seeding: If you have a tiny crystal from a previous batch, add it.

-

Evaporation: Ensure all DCM is removed. Residual DCM prevents crystallization.[2] Use a high-vacuum pump for 2 hours.

Q2: Can I use water as a solvent (standard Schotten-Baumann)? A: While possible, do not recommend for this specific substrate.[1][2] Because the acid chloride is highly reactive (nitro-substituted), water will compete with the amine, leading to hydrolysis (benzoic acid formation).[1][2] Anhydrous DCM or THF is superior for yield.[2]

Q3: Why is the color turning dark red/brown? A: Nitro-aromatics can form charge-transfer complexes or degrade under highly basic conditions or light exposure.[1][2]

-

Fix: Ensure you are not using a massive excess of amine.[2] Keep the reaction protected from strong light.[4] A slight yellow color is normal for nitro compounds.[2]

Q4: I see a white precipitate forming immediately upon addition. Is this wrong? A: No, this is likely Triethylamine Hydrochloride (TEA[2]·HCl) salts.[2] This is a good sign—it means the reaction is proceeding. These salts will dissolve in the water wash during workup.

References

-

Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[2] Wiley-Interscience.[1][2] (Standard text for Nucleophilic Acyl Substitution mechanisms).

-

Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2][5][6] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Chapter on Acyl Chlorides and Amide Synthesis).

-

BenchChem Technical Support. (2025). Benzamide Synthesis Troubleshooting Guide. Link (General optimization for substituted benzamides).[1][2]

-

Sigma-Aldrich. (n.d.).[1][2] 2-Chloro-N-heptyl-4-nitrobenzamide Product Data. Link (Physical properties and solubility data).[1][2]

Sources

Overcoming poor solubility of 2-chloro-N-heptyl-4-nitrobenzamide in aqueous solutions

Ticket ID: SOL-CNHNB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Overcoming poor aqueous solubility for biological assays

Diagnostic Analysis: Why is this molecule insoluble?

Before attempting a protocol, we must understand the physicochemical barriers. You are working with 2-chloro-N-heptyl-4-nitrobenzamide .[1] This molecule presents a classic "Grease Ball" formulation challenge.

Physicochemical Breakdown

| Feature | Structural Cause | Impact on Solubility |

| High Lipophilicity (LogP ~5.0) | The N-heptyl chain (7 carbons) adds significant hydrophobicity to the benzamide core. | The molecule prefers clustering with itself or lipids rather than water. Water solubility is likely < 1 µg/mL . |

| Crystal Lattice Energy | The Nitro (-NO₂) and Amide (-CONH-) groups facilitate strong intermolecular hydrogen bonding and dipole interactions. | High energy is required to break the crystal lattice (High Melting Point). |

| Weak Acidity | The amide proton is weakly acidic due to the electron-withdrawing nitro group, but pKa is likely > 10 . | pH adjustment alone will fail. The molecule will not ionize significantly at physiological pH (7.4). |

The Verdict: Simple dilution of a DMSO stock into aqueous media will result in immediate "crash-out" (precipitation), often forming invisible micro-crystals that skew bioassay results. You require a solubilizing excipient system .

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct solvent system for your specific application.

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Experimental Protocols

Protocol A: The "Kinetic" Method (In Vitro / Cell Culture)

Best for: High Throughput Screening (HTS), Enzyme assays, Short-term cell assays.

The Challenge: When you pipette a DMSO stock into water, the local concentration exceeds solubility instantly, causing precipitation. The Fix: Use an intermediate dilution step with a surfactant.

Reagents:

-

Stock: Compound in 100% DMSO (e.g., 10 mM).

-

Surfactant: Polysorbate 80 (Tween 80).

-

Media: Assay buffer or Cell Media.

Step-by-Step:

-

Prepare 100x Stock: Dissolve 2-chloro-N-heptyl-4-nitrobenzamide in DMSO to achieve 100x the final testing concentration.

-

Add Surfactant: Add Polysorbate 80 to this DMSO stock to reach a final concentration of 0.05% to 0.1% (v/v) in the final assay volume.

-

Tip: You can premix DMSO and Tween 80 in a 9:1 ratio before dissolving the compound.

-

-

The "Shift" Technique:

-

Place your culture media in a vortexing tube.

-

While vortexing the media , slowly inject the DMSO/Compound/Tween mix into the center of the vortex.

-

Why? This prevents high local concentrations and forces rapid dispersion into micelles before crystals can nucleate.

-

Protocol B: The "Thermodynamic" Method (In Vivo / Animal Studies)

Best for: IV, IP, or Oral administration where DMSO toxicity is a concern. Standard:Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

The Science: The heptyl chain of your molecule is hydrophobic enough to fit inside the torus of the cyclodextrin, while the hydroxyl groups on the outside keep the complex soluble in water. This "hides" the grease from the water.

Reagents:

-

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Pharma Grade).

-

Sterile Water or Saline.

Step-by-Step:

-

Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water. (e.g., 2g CD in 10mL water). Filter sterilize (0.22 µm).

-

Compound Addition:

-

Weigh the required amount of 2-chloro-N-heptyl-4-nitrobenzamide.

-

Add the compound to the 20% CD solution.

-

-

Energy Input (Critical): The complex will not form instantly.

-

Sonication: Sonicate in a water bath at 40°C for 30–60 minutes.

-

Agitation: Shake (200 rpm) overnight at Room Temperature or 37°C.

-

-

Visual Check: The solution should turn from a suspension to clear. If it remains cloudy, filter through a 0.45 µm filter.

-

Note: The concentration in the filtrate is your "Thermodynamic Solubility limit." Verify concentration via HPLC/UV-Vis.

-

Troubleshooting & FAQs

Q1: My solution precipitates after 2 hours in the fridge. Why? A: Temperature drastically affects solubility. The "Grease Ball" nature of the heptyl chain means its solubility is entropy-driven. Cooling reduces the energy available to keep the micelle or CD-complex stable.

-

Fix: Always store formulations at Room Temperature (RT). If you must refrigerate, warm to 37°C and sonicate before dosing.

Q2: Can I use Ethanol instead of DMSO? A: Generally, no . While ethanol dissolves the compound, it is a poor solvent for maintaining solubility upon dilution (high dielectric constant shift). It also causes protein precipitation in bioassays at lower concentrations than DMSO. Stick to DMSO (in vitro) or PEG400 (in vivo).

Q3: The compound is stuck to the plastic tips. What is happening? A: This is non-specific binding . The heptyl chain is highly lipophilic and will bind to polypropylene (plastic).

-

Fix: Use Low-Retention pipette tips and glass vials for stock solutions. Add 0.01% BSA (Bovine Serum Albumin) to your assay buffer; the albumin acts as a carrier protein, preventing the drug from sticking to the plastic.

Q4: I need a higher dose for an oral toxicity study. The CD complex isn't concentrated enough. A: Switch to a lipid-based formulation (Protocol D in the chart).

-

Recipe: 10% Ethanol + 20% PEG 400 + 70% Corn Oil (or Labrafil®).

-

Dissolve the compound in the Ethanol/PEG mix first, then slowly add the oil while vortexing. This creates a self-emulsifying drug delivery system (SEDDS).

References

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

- Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.

-